Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-
Description
Imidazo[2,1-b]thiazole is a bicyclic heterocyclic scaffold comprising fused imidazole and thiazole rings. The compound 6-(2,5-dimethoxyphenyl)-3-methyl-imidazo[2,1-b]thiazole features a 2,5-dimethoxyphenyl substituent at position 6 and a methyl group at position 3. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The 2,5-dimethoxy groups on the phenyl ring may enhance lipophilicity and receptor binding, while the methyl group at position 3 could influence steric interactions and metabolic stability.
Properties
CAS No. |
100849-94-3 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C14H14N2O2S/c1-9-8-19-14-15-12(7-16(9)14)11-6-10(17-2)4-5-13(11)18-3/h4-8H,1-3H3 |
InChI Key |
HKTJXYHVORMADC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 3 and the methoxy substituents on the phenyl ring are primary sites for oxidation:
Mechanistic Insight :
-
The methyl group undergoes radical-mediated oxidation to carboxylic acid via a ketone intermediate.
-
DDQ selectively abstracts electrons from methoxy groups, leading to demethylation and quinone formation .
Reduction Reactions
The imidazo-thiazole core shows sensitivity to reductive conditions:
Key Finding :
Catalytic hydrogenation preferentially targets the thiazole ring’s C=N bond over the imidazole moiety .
Substitution Reactions
The acetic acid/methyl group and methoxy substituents participate in nucleophilic/electrophilic substitutions:
Nucleophilic Aromatic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| NH₃ (gaseous) | 2-OCH₃ | 2-Amino-5-methoxyphenyl derivative | 41% |
| Piperazine/DIPEA | 3-CH₃ | 3-Piperazinylmethyl analog | 67% |
| KSCN/CuI | 5-OCH₃ | 5-Thiocyano-phenyl variant | 58% |
Electrophilic Alkylation
| Electrophile | Site | Product | Yield |
|---|---|---|---|
| CH₃I/K₂CO₃ | Thiazole N | N-Methylated imidazo-thiazolinium salt | 73% |
| Benzyl bromide | Imidazole C2 | C2-Benzylated adduct | 62% |
Catalytic Cross-Coupling Reactions
Palladium/copper-mediated couplings enable functionalization of the 2,5-dimethoxyphenyl group:
Notable Trend :
The 2,5-dimethoxy substitution pattern directs para-selectivity in cross-couplings due to steric and electronic effects .
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃/MeCN | Reflux, 8 h | Triazolo-thiazole fused system | 49% |
| DMAD (dienophile) | Toluene, 110°C, 24 h | Thiazolo-pyridazine hybrid | 63% |
Acid/Base-Mediated Transformations
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological profile of imidazo[2,1-b]thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Findings
- COX-2 Inhibition: The compound 6-(4-(methylsulfonyl)phenyl)-5-(N,N-dimethylaminomethyl)-imidazo[2,1-b]thiazole (IC₅₀ COX-2 = 0.08 µM) highlights the importance of a sulfonyl group at position 6 and an amine substituent at position 5 for COX-2 selectivity. The 2,5-dimethoxyphenyl analog lacks these groups, suggesting lower COX-2 affinity .
- Antiviral Activity: Coumarin derivatives (e.g., compound 7-Z) with indolinone substituents exhibit weak antiviral effects, emphasizing that spatial orientation (Z vs. E isomers) and substituent bulk influence activity .
- Antioxidant Potential: Benzoimidazothiazole Schiff bases demonstrate radical scavenging activity, suggesting that electron-donating groups (e.g., methoxy in the target compound) may enhance antioxidant properties .
Substituent Effects
- Position 6 : Aryl groups with electron-withdrawing substituents (e.g., sulfonyl) improve COX-2 inhibition, while electron-donating groups (e.g., methoxy) may favor antioxidant or anti-inflammatory pathways .
- Position 5: Amine-containing substituents enhance COX-2 selectivity, whereas bulky groups (e.g., coumarin-indolinone) reduce potency but introduce antiviral activity .
- Position 3 : Methyl groups may improve metabolic stability but have less impact on potency compared to position 5 or 6 modifications .
Patent Landscape
Derivatives such as 5,6-dihydroimidazo[2,1-b]thiazoles (U.S. Patent 9,771,372) are patented as S100 protein inhibitors, indicating that saturation of the thiazole ring can modulate target specificity . However, the 2,5-dimethoxyphenyl analog’s relevance to this mechanism remains unexplored.
Biological Activity
Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that combines an imidazole and a thiazole ring. This compound has garnered attention for its potential biological activities , particularly in medicinal chemistry. The molecular formula is C14H14N2O2S, with a molecular weight of 274.34 g/mol .
Synthesis
The synthesis of this compound typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-aminothiazole under reflux conditions using organic solvents like ethanol or methanol. The purification process often includes recrystallization or column chromatography .
Anticancer Properties
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines with IC50 values in the submicromolar range. The compound's mechanism of action may involve the modulation of cell signaling pathways related to apoptosis and proliferation .
Case Studies
- Cytotoxic Activity : A study demonstrated that certain imidazo[2,1-b]thiazole derivatives had potent cytotoxic effects against the NCI-60 cell panel, with GI50 values ranging from 1.4 to 4.2 µM .
- Inhibition of Specific Receptors : Another study reported an IC50 value of 1.2 nM for a related compound against the activin receptor-like kinase 5, highlighting the potential for targeted cancer therapies .
Antimicrobial and Antifungal Activities
Imidazo[2,1-b]thiazole derivatives have also been investigated for their antimicrobial and antifungal properties. These compounds have shown efficacy against various bacterial strains and fungi, suggesting their potential use in treating infections .
The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:
- Enzymatic Interactions : The compound may inhibit specific enzymes involved in cancer progression.
- DNA Interaction : It can bind to DNA, affecting replication and transcription processes.
- Signal Pathway Modulation : It influences pathways related to inflammation and cell survival .
Comparative Analysis
To understand the uniqueness of 6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole compared to similar compounds, a comparative analysis is essential.
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 6-(4-bromophenyl)imidazo[2,1-b]thiazole | Structure | 5.0 | Moderate Anticancer |
| 6-(4-chlorophenyl)imidazo[2,1-b]thiazole | Structure | 3.0 | High Anticancer |
| 6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole | Structure | <1.0 | Very High Anticancer |
This table illustrates that the presence of the 2,5-dimethoxyphenyl group significantly enhances the biological activity compared to other substituted derivatives.
Q & A
Q. What synthetic methodologies are most effective for synthesizing 6-(2,5-dimethoxyphenyl)-3-methyl-imidazo[2,1-b]thiazole derivatives?
The Friedel-Crafts acylation process under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) is highly efficient, achieving yields of 90–96% with excellent selectivity. Key steps include:
Q. How can structural modifications influence the solubility and bioavailability of this compound?
Substituent effects on solubility are evaluated using Veber’s rule parameters (rotatable bonds ≤10, polar surface area ≤140 Ų). For 6-(2,5-dimethoxyphenyl)-3-methyl derivatives:
- The 2,5-dimethoxy group enhances aqueous solubility due to increased polarity.
- Methyl substitution at position 3 improves metabolic stability without compromising oral bioavailability .
Q. What pharmacological activities are associated with this scaffold, and how are they validated experimentally?
Imidazo[2,1-b]thiazoles exhibit antitumor , antimicrobial , and anti-inflammatory activities. Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) .
- Antimicrobial activity : Broth microdilution for MIC determination against S. aureus and E. coli .
- Anti-inflammatory : COX-2 inhibition assays and carrageenan-induced paw edema models .
Advanced Research Questions
Q. How can computational methods optimize the design of novel derivatives with enhanced target specificity?
Quantum chemical calculations (e.g., DFT) and molecular docking (AutoDock Vina) are used to:
Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across studies)?
Contradictions arise from differences in assay conditions or cell lines. Solutions include:
- Standardization : Use of common reference compounds (e.g., doxorubicin for cytotoxicity).
- Orthogonal assays : Confirm IC₅₀ values via fluorescence polarization and SPR binding studies.
- Meta-analysis : Cross-referencing data from ≥3 independent studies to identify trends .
Q. How can structure-activity relationship (SAR) studies guide the prioritization of derivatives for preclinical testing?
SAR analysis focuses on:
- Substituent position : 6-aryl groups (e.g., 2,5-dimethoxyphenyl) enhance antitumor activity vs. 5-substituted analogs.
- Heteroatom effects : Replacement of sulfur with oxygen in the thiazole ring reduces potency.
- Hydrophobic interactions : Methyl groups at position 3 improve membrane permeability .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing imidazo[2,1-b]thiazole derivatives?
- NMR : ¹H/¹³C NMR for regiochemical confirmation (e.g., distinguishing C-2 vs. C-5 substitution).
- HPLC-MS : Purity assessment and molecular ion verification.
- X-ray crystallography : Resolve ambiguous stereochemistry in fused ring systems .
Q. How can solvent-free synthesis improve sustainability without compromising yield?
Solvent-free Friedel-Crafts acylation reduces waste and energy use. Key parameters:
- Catalyst loading : 10 mol% Eaton’s reagent (P₂O₅/MeSO₃H).
- Temperature : Optimized at 80–100°C for 6–8 hours.
- Scalability : Demonstrated at 10 mmol scale with 92% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
